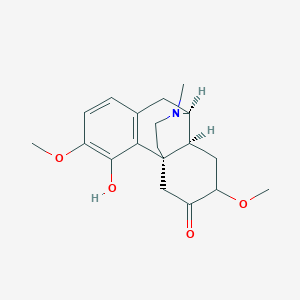
7(R)-7,8-Dihydrosinomenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7®-7,8-Dihydrosinomenine is a naturally occurring alkaloid derived from the plant Sinomenium acutum. This compound has garnered significant interest due to its potential therapeutic properties, particularly in the fields of pain management and anti-inflammatory treatments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7®-7,8-Dihydrosinomenine typically involves several steps, starting from the extraction of the precursor compounds from Sinomenium acutum. The key steps include:
Extraction: The initial extraction of the alkaloid from the plant material using solvents such as ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques to isolate the desired compound.
Chemical Modification: Further chemical modifications, such as hydrogenation, are performed to obtain 7®-7,8-Dihydrosinomenine.
Industrial Production Methods: Industrial production of 7®-7,8-Dihydrosinomenine involves large-scale extraction and purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.
化学反応の分析
Types of Reactions: 7®-7,8-Dihydrosinomenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
7®-7,8-Dihydrosinomenine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties. It has shown promise in the treatment of conditions such as arthritis and neuropathic pain.
Industry: Utilized in the development of pharmaceuticals and as a natural product in herbal medicine formulations.
作用機序
The mechanism of action of 7®-7,8-Dihydrosinomenine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets opioid receptors, which are involved in pain modulation.
Pathways Involved: It modulates the release of neurotransmitters and inhibits the activation of inflammatory pathways, thereby exerting its analgesic and anti-inflammatory effects.
類似化合物との比較
Morphine: Another opioid alkaloid with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Sinomenine: A structurally related compound with similar anti-inflammatory properties.
Uniqueness: 7®-7,8-Dihydrosinomenine is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Unlike morphine and codeine, it has a lower potential for addiction and fewer side effects, making it a promising candidate for therapeutic use.
特性
分子式 |
C19H25NO4 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C19H25NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-13,16,22H,6-10H2,1-3H3/t12-,13+,16?,19-/m1/s1 |
InChIキー |
QAVNAPIOJZCYAH-ICMXQALXSA-N |
異性体SMILES |
CN1CC[C@@]23CC(=O)C(C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |
正規SMILES |
CN1CCC23CC(=O)C(CC2C1CC4=C3C(=C(C=C4)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


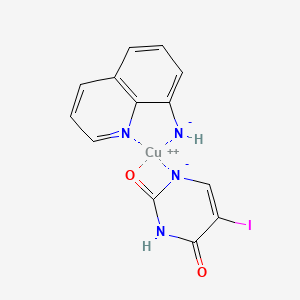
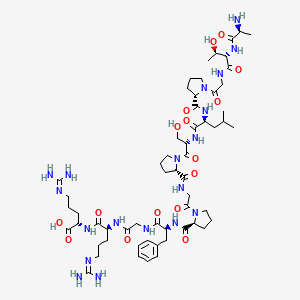

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
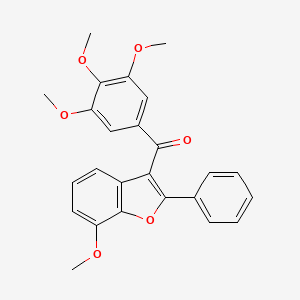
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)

![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
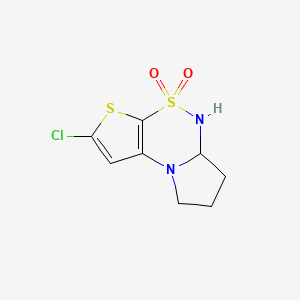

![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)

